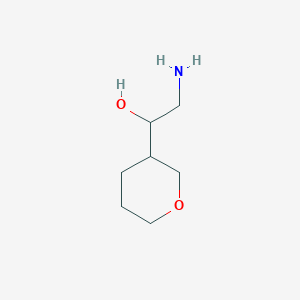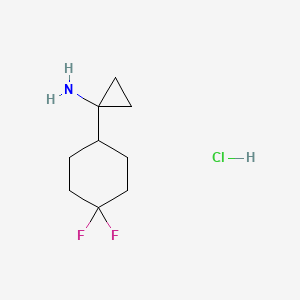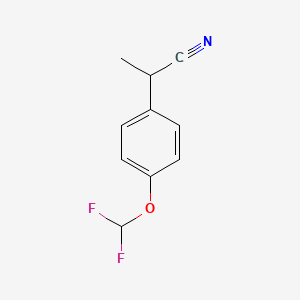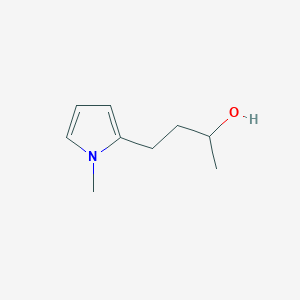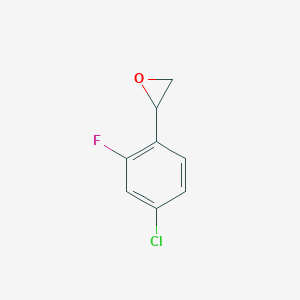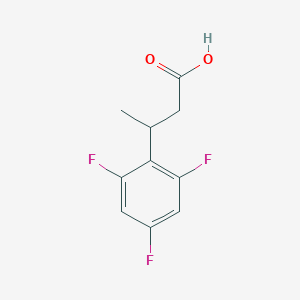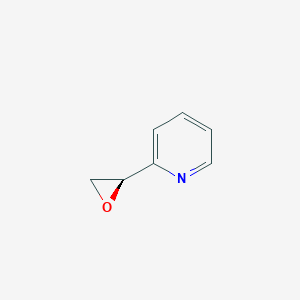
(s)-2-Pyridyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Pyridyloxirane is an organic compound that belongs to the class of epoxides. It features a pyridine ring fused with an oxirane (epoxide) ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-2-Pyridyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Pyridyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(s)-2-Pyridyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of fine chemicals and as a building block for materials science applications.
Mechanism of Action
The mechanism of action of (s)-2-Pyridyloxirane involves its ability to react with nucleophiles due to the strained three-membered epoxide ring. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (s)-2-Pyridyloxirane include other epoxides and pyridine derivatives, such as:
- 2,3-Epoxypropylpyridine
- 2-Pyridylmethyl oxirane
- 3-Pyridyloxirane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the pyridine and epoxide functional groups. This unique combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-[(2S)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 |
InChI Key |
DVZRYTWXFWRYPT-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=N2 |
Canonical SMILES |
C1C(O1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
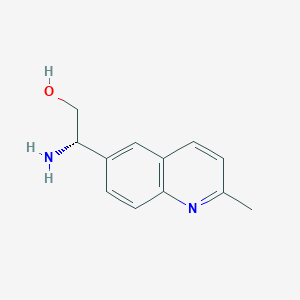
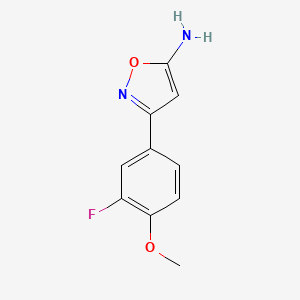
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

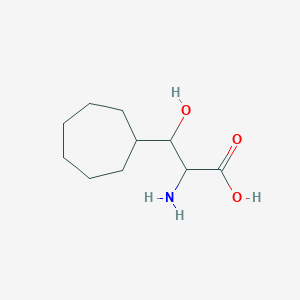
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
